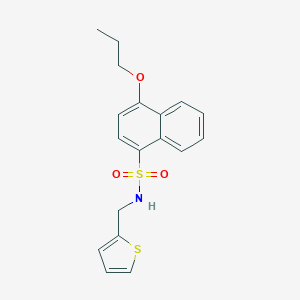
4-propoxy-N-(2-thienylmethyl)-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-propoxy-N-(2-thienylmethyl)-1-naphthalenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical name, PNTML, and has been found to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
PNTML has been studied extensively for its potential use as a pharmaceutical agent. It has been found to have a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. PNTML has also been studied for its potential use in treating diseases such as cancer, HIV, and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of PNTML is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. For example, PNTML has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
PNTML has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in these cells. PNTML has also been found to have anti-inflammatory effects, which may be beneficial in treating diseases such as rheumatoid arthritis. In addition, PNTML has been found to have antiviral properties, which may be useful in treating viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PNTML in lab experiments is that it has been extensively studied and its properties are well understood. This makes it easier to design experiments and interpret the results. However, one limitation of using PNTML is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
Zukünftige Richtungen
There are many potential future directions for research on PNTML. One area of interest is its potential use in treating Alzheimer's disease. PNTML has been found to inhibit the activity of beta-amyloid, a protein that is involved in the development of Alzheimer's disease. Another potential future direction is the development of PNTML derivatives with improved properties, such as increased potency or better solubility. Finally, PNTML may also be studied for its potential use in treating other diseases, such as viral infections and autoimmune disorders.
Synthesemethoden
The synthesis of PNTML involves the reaction of 4-propoxy-1-naphthalenesulfonyl chloride with 2-thienylmethylamine. This reaction results in the formation of PNTML as a white solid. The purity of the compound can be increased through recrystallization and purification techniques.
Eigenschaften
Molekularformel |
C18H19NO3S2 |
|---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
4-propoxy-N-(thiophen-2-ylmethyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H19NO3S2/c1-2-11-22-17-9-10-18(16-8-4-3-7-15(16)17)24(20,21)19-13-14-6-5-12-23-14/h3-10,12,19H,2,11,13H2,1H3 |
InChI-Schlüssel |
HXFDHPMHEQXYGE-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CS3 |
Kanonische SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



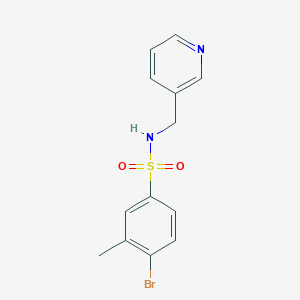
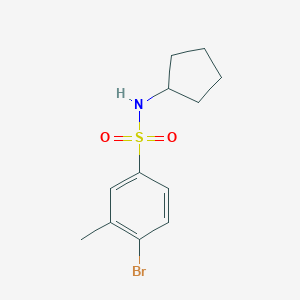
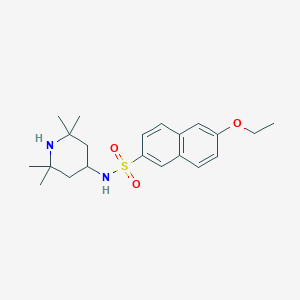
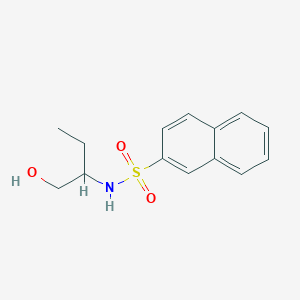
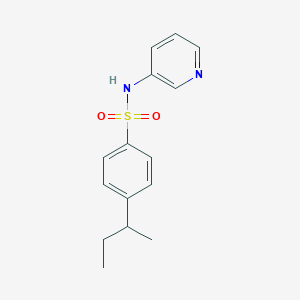
![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)
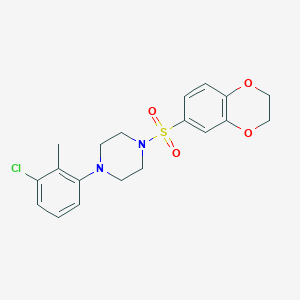
![1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B245520.png)
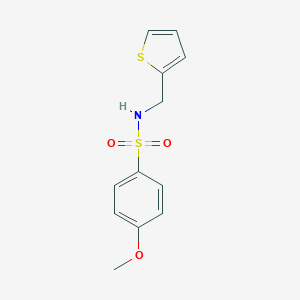
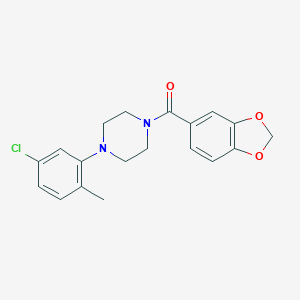
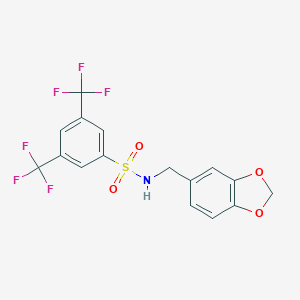
![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)
![Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245551.png)